
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer research.
Mécanisme D'action
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide works by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to inhibit angiogenesis and to have anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide in lab experiments is its high specificity for EGFR, which allows for more precise targeting of this pathway. However, one limitation is that it can be difficult to achieve sufficient inhibition of EGFR activity without causing toxicity to the cells.
Orientations Futures
There are many potential future directions for research on 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide. One area of interest is in the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is in the use of this compound as a tool to study the role of EGFR in various disease states, such as cancer and neurodegenerative diseases. Finally, there is also potential for the use of this compound as a therapeutic agent in the treatment of these diseases.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide involves a multi-step process starting from 3-nitroaniline. The first step involves the conversion of 3-nitroaniline to 3-nitroacetanilide, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine and methoxybenzamide to yield this compound.
Applications De Recherche Scientifique
4-methoxy-N-(4-morpholinylcarbonothioyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research, as EGFR is known to be overexpressed in many types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been used as a tool to study the role of EGFR in cancer progression.
Propriétés
IUPAC Name |
4-methoxy-N-(morpholine-4-carbothioyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)14-13(22)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYORNKQKPDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
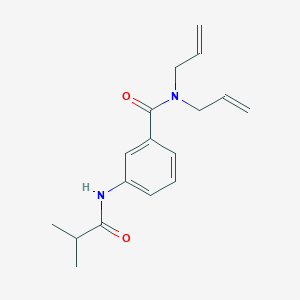
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
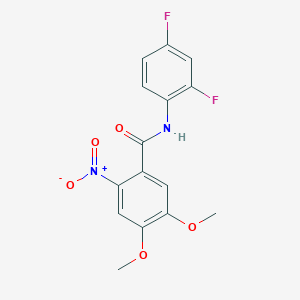
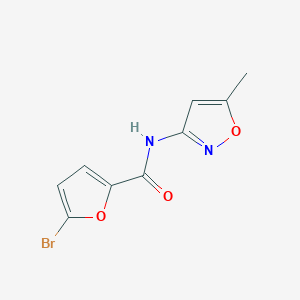

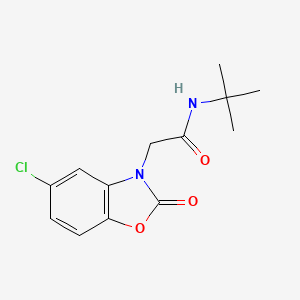
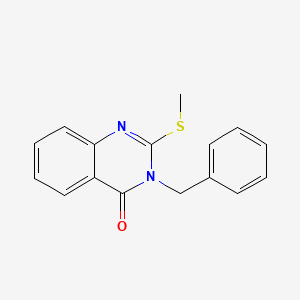
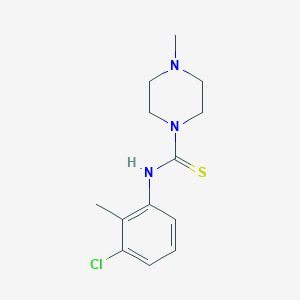
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
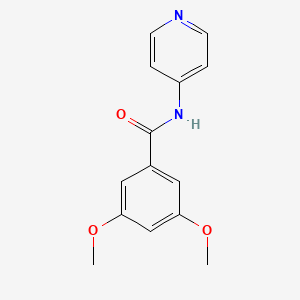
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
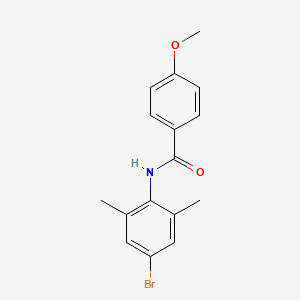
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)